molecular formula C12H10F6O4 B106954 Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 35480-31-0

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B106954
CAS RN: 35480-31-0
M. Wt: 332.19 g/mol
InChI Key: YLMXTGWAYICZRY-UHFFFAOYSA-N
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Description

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, also known as MTBE, is a highly fluorinated organic compound with a wide range of applications in the biomedical, chemical, and materials sciences. MTBE has been used as a solvent in a variety of industrial applications, including the production of pharmaceuticals, pesticides, and other organic compounds. In addition, MTBE has been used as a fuel additive to reduce the emission of pollutants from gasoline-powered vehicles.

Scientific Research Applications

Medicinal Chemistry: Anti-Cancer and Anti-Diabetic Agent

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: has been studied for its potential as an anti-cancer and anti-diabetic agent. Researchers have synthesized derivatives tethered to 1,3,4-oxadiazoles and assessed their biological activities. These derivatives have shown promise in in silico studies and biological assessments, indicating potential applications in the treatment of cancer and diabetes .

Organic Synthesis: Intermediate for Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the design of molecules with specific pharmacological properties .

Proteomics Research: Specialty Product for Proteomics Applications

This compound is also a specialty product used in proteomics research. It can be utilized in the study of proteins and peptides, which is crucial for understanding biological processes and developing new therapeutic approaches .

Computational Chemistry: Molecular Docking and Simulation

In computational chemistry, the compound’s derivatives have been subjected to molecular docking and dynamic simulation studies. These studies help predict the interaction of the compound with biological targets, which is essential for drug design and discovery .

Safety and Handling: Risk Assessment

Lastly, the safety and handling of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are crucial for its application in research. Understanding its risk profile, including toxicity and precautionary measures, is vital for its safe use in laboratory settings .

properties

IUPAC Name

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXTGWAYICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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